Nitroxoline - 4008-48-4

Nitroxoline

Catalog Number: EVT-277196
CAS Number: 4008-48-4
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitroxoline, chemically known as 8-hydroxy-5-nitroquinoline, is a synthetic compound with a long history of use as an antimicrobial agent. [] First introduced in 1962, it has been predominantly utilized for treating urinary tract infections, particularly those caused by gram-negative bacteria like Escherichia coli. [] Nitroxoline's antimicrobial properties are attributed to its ability to chelate divalent metal cations like Zn2+ and Fe2+, disrupting the biofilm matrix of various bacterial species. [] Recent research has revealed a broader spectrum of activity against fungi, Mycoplasma, Ureaplasma, and Trichomonas, revitalizing interest in this compound. [] Furthermore, promising anticancer activities of nitroxoline have been discovered, opening new avenues for its application in oncology research. []

Synthesis Analysis

Although the provided papers do not delve into the detailed synthesis of nitroxoline itself, the synthesis of various nitroxoline analogs has been explored. For instance, the paper titled "Synthesis of Novel Nitroxoline Analogs with Potent Cathepsin B Exopeptidase Inhibitory Activity" describes the creation of 34 novel analogs. [, ] The synthetic process involves modifications of the core nitroxoline structure, aiming to enhance specific biological activities, such as inhibition of cathepsin B, a protease implicated in cancer progression. [, ] Specific details of synthetic steps, reagents, and conditions can be found within these publications. [, ]

Molecular Structure Analysis

The primary chemical reaction associated with nitroxoline is its chelation with divalent metal cations like Zn2+ and Fe2+. [] This chelation disrupts the biofilm matrix of bacteria, contributing to its antimicrobial properties. The chemical interaction between nitroxoline and pectin, a natural polymer, has also been investigated, aiming to improve the drug's solubility and efficacy. [] Additionally, nitroxoline undergoes hepatic metabolization into conjugated derivatives, which are excreted in urine along with the parent compound. []

Mechanism of Action

Antimicrobial activity: Nitroxoline primarily acts by chelating divalent metal cations like Zn2+ and Fe2+, disrupting the biofilm matrix of various bacterial species, thereby interfering with their survival and proliferation. [] This mechanism contributes to its efficacy against both Gram-positive and Gram-negative bacteria, including those displaying multidrug resistance. [, , , , ]

  • Inhibition of MetAP2 and SIRT1: Nitroxoline inhibits type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), enzymes involved in angiogenesis and cell survival, respectively, leading to suppression of tumor growth and angiogenesis. [, ]
  • Induction of apoptosis and cell cycle arrest: It induces apoptosis (programmed cell death) and causes cell cycle arrest in tumor cells by activating AMP-activated protein kinase (AMPK), a cellular energy sensor that inhibits downstream mTOR-p70S6K signaling and the cyclin D1-Rb-Cdc25A axis. [, ]
  • Inhibition of cathepsin B: Nitroxoline potently and selectively inhibits cathepsin B, a protease involved in extracellular matrix degradation, reducing tumor invasion, metastasis, and angiogenesis. [, , , ]
Physical and Chemical Properties Analysis
  • Treatment of Urinary Tract Infections (UTIs): Nitroxoline has been used extensively for treating UTIs, particularly uncomplicated UTIs, demonstrating efficacy against a wide range of uropathogens, including multidrug-resistant strains. [, , , , , , , , , ] Its high urinary concentration after oral administration makes it suitable for targeting bacteria within the urinary tract. [, , , , ]
  • Treatment of Multidrug-Resistant Bacterial Infections: Nitroxoline exhibits promising activity against multidrug-resistant strains of bacteria, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for combating antibiotic resistance. [, , ] It achieves this by disrupting bacterial biofilms, a key factor in antibiotic tolerance. [, ]
  • Treatment of Fungal Infections: Nitroxoline has shown efficacy against various fungal pathogens, particularly Candida species, suggesting its potential for treating fungal infections, including candiduria. [, ]
  • Treatment of Mycobacterial Infections: Studies have demonstrated promising in vitro activity of nitroxoline against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting its potential for treating tuberculosis in the era of drug resistance. []
Applications
  • Corrosion Inhibition: Nitroxoline has been shown to act as a good corrosion inhibitor for mild steel in acidic environments, potentially expanding its applications beyond biomedical research. []
Future Directions
  • Clinical Trials for Cancer Treatment: Given the promising preclinical data on its anticancer activity, nitroxoline should be further evaluated in clinical trials for various types of cancers, particularly bladder cancer, prostate cancer, and MLL leukemia. [, , , , , ]
  • Optimization of Nitroxoline Analogs: Further development and optimization of nitroxoline analogs, particularly those targeting cathepsin B and other cancer-related pathways, could lead to the identification of more potent and selective anticancer agents. [, , ]
  • Exploration of New Therapeutic Applications: The broad-spectrum activity of nitroxoline, including its antimicrobial, antifungal, antitumor, and antiparasitic properties, warrants further investigation into its potential for treating other diseases. [, , , , ]
  • Understanding the Role of Iron Acquisition in Biofilm Eradication: Investigating the mechanism by which nitroxoline induces iron starvation in bacterial biofilms could lead to the development of more effective biofilm-eradicating agents. []
  • Evaluation of Drug Combinations: Exploring the synergistic potential of nitroxoline in combination with other antimicrobial or anticancer agents could enhance its efficacy and potentially overcome drug resistance. [, , , ]

5-chloroquinolin-8-yl phenylcarbamate (22)

Compound Description: 5-chloroquinolin-8-yl phenylcarbamate (22) is a substituted oxine identified as a hit in a high-throughput screen for anti-angiogenic agents. This compound exhibits micromolar inhibitory activity against human umbilical vein endothelial cells (HUVEC) and type 2 human methionine aminopeptidase (MetAP2) .

Relevance: 5-chloroquinolin-8-yl phenylcarbamate shares structural similarities with nitroxoline, particularly the quinoline core. Both compounds demonstrate anti-angiogenic properties and inhibit MetAP2, although their potencies differ .

5-nitrosoquinolin-8-ol (33)

Compound Description: 5-nitrosoquinolin-8-ol (33) is a nitroxoline derivative that exhibits sub-micromolar inhibitory activity against HUVEC growth. Unlike nitroxoline, this compound does not affect MetAP2 or MetAP1, and only weakly inhibits SIRT1 .

Relevance: 5-nitrosoquinolin-8-ol is structurally related to nitroxoline, differing only in the substituent at position 5 of the quinoline ring (nitroso group instead of nitro group). This minor structural modification leads to significant differences in their mechanisms of action and target selectivity, despite retaining some anti-proliferative activity .

5-aminoquinolin-8-ol (34)

Compound Description: 5-aminoquinolin-8-ol (34) and its derivatives are sub-micromolar inhibitors of HUVEC growth .

Relevance: 5-aminoquinolin-8-ol is structurally similar to nitroxoline, with an amino group replacing the nitro group at position 5 of the quinoline ring. Despite this difference, both compounds demonstrate anti-proliferative effects, suggesting that modifications at this position can be explored for developing new anti-angiogenic agents .

8-sulfonamidoquinoline (32)

Compound Description: 8-sulfonamidoquinoline (32) and its derivatives exhibit sub-micromolar inhibitory activity against HUVEC growth .

Relevance: 8-sulfonamidoquinoline shares the core quinoline structure with nitroxoline but differs in the substituent at position 8. This compound represents another structural class of potent anti-proliferative agents, highlighting the potential of modifying the quinoline scaffold for developing new anti-angiogenic therapies .

Nitroxoline sulfamate (48)

Compound Description: Nitroxoline sulfamate (48) is a derivative of nitroxoline synthesized by introducing a sulfamate group. This modification results in a more potent inhibitor of HUVEC growth compared to the parent compound, while retaining inhibitory activity against MetAP2 and SIRT1 .

Relevance: Nitroxoline sulfamate exemplifies how structural modifications to nitroxoline can enhance its anti-proliferative activity while maintaining its multi-target profile. This highlights the potential for developing more potent nitroxoline analogues with improved therapeutic efficacy .

7-aminomethylated nitroxoline derivative (compound 17)

Compound Description: This derivative of nitroxoline was synthesized by introducing a 2-(ethylamino)acetonitrile group at position 7 of the quinoline ring . It demonstrated superior kinetic properties compared to nitroxoline, selectively inhibiting cathepsin B endopeptidase activity and exhibiting enhanced effectiveness in reducing tumor cell invasion and migration in vitro.

Relevance: The 7-aminomethylated derivative demonstrates how structural modifications to nitroxoline can significantly improve its pharmacological characteristics and its potential as an anticancer drug .

Properties

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
2.73e+00 g/L

Synonyms

5-nitro-8-hydroxyquinoline
5-nitroquinolin-8-ol
5-nitrox
5-NOK
Cysto-saar plus
Nibiol
nitroxoline
nitroxoline monofluoride
nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.